molecular formula C9H8BNO3 B14080462 (5-(Pyridin-3-yl)furan-2-yl)boronic acid

(5-(Pyridin-3-yl)furan-2-yl)boronic acid

Cat. No.: B14080462
M. Wt: 188.98 g/mol
InChI Key: HQGOSGJTBLSEEZ-UHFFFAOYSA-N
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Description

(5-(Pyridin-3-yl)furan-2-yl)boronic acid is an organic compound with the molecular formula C9H8BNO3 It is a boronic acid derivative that features a pyridine ring and a furan ring, both of which are aromatic heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyridin-3-yl)furan-2-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions

(5-(Pyridin-3-yl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl halides are used under acidic or basic conditions.

    Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

Mechanism of Action

The mechanism of action of (5-(Pyridin-3-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or functional outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Pyridin-3-yl)furan-2-yl)boronic acid is unique due to its combination of a pyridine ring and a furan ring, which provides distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and interact with particular biological targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H8BNO3

Molecular Weight

188.98 g/mol

IUPAC Name

(5-pyridin-3-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C9H8BNO3/c12-10(13)9-4-3-8(14-9)7-2-1-5-11-6-7/h1-6,12-13H

InChI Key

HQGOSGJTBLSEEZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(O1)C2=CN=CC=C2)(O)O

Origin of Product

United States

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